molecular formula C8H12IN B1434559 2-Phenylethylamine Hydroiodide CAS No. 151059-43-7

2-Phenylethylamine Hydroiodide

Cat. No.: B1434559
CAS No.: 151059-43-7
M. Wt: 249.09 g/mol
InChI Key: UPHCENSIMPJEIS-UHFFFAOYSA-N
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Description

2-Phenylethylamine Hydroiodide is a chemical compound with the molecular formula C8H12IN It is a white to off-white solid that is hygroscopic and stable under normal conditions

Mechanism of Action

Target of Action

2-Phenylethylamine Hydroiodide is a derivative of 2-phenethylamine, which is known to interact with various targets in the body. These include adrenoceptors, dopamine receptors, and monoamine oxidase (MAO) among others . These targets play crucial roles in various physiological processes such as mood regulation, voluntary movement, and stress response .

Mode of Action

It is known that 2-phenethylamine, the parent compound, interacts with its targets by binding to them, which can lead to changes in the activity of these targets . For instance, when 2-phenethylamine binds to dopamine receptors, it can influence the activity of dopaminergic neurons .

Biochemical Pathways

This compound, like 2-phenethylamine, may affect several biochemical pathways. For example, it may influence the dopaminergic pathway, which is involved in voluntary movement, mood, and stress response . .

Pharmacokinetics

It is known that the parent compound, 2-phenethylamine, is a small molecule that can be absorbed and distributed in the body . The metabolism and excretion of this compound are areas that need further investigation.

Result of Action

It is known that 2-phenethylamine, the parent compound, can stimulate the central nervous system and is related to many psychoactive compounds such as amphetamines and catecholamines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it needs to be stored in a dry, cool place, away from fire sources and oxidizing agents . The presence of alkali can also influence the reaction of 2-phenethylamine with hydroiodic acid to form this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethylamine Hydroiodide can be synthesized by reacting 2-Phenylethylamine with hydroiodic acid. The reaction typically involves the acidification of a base with hydroiodic acid, followed by the reaction with 2-Phenylethylamine to form the desired salt. The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve ensuring the purity of reactants and maintaining stringent reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethylamine Hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroiodide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Phenylethylamine Hydroiodide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Dopamine: A neurotransmitter involved in reward and pleasure pathways.

    Norepinephrine: A neurotransmitter and hormone involved in the fight-or-flight response.

Properties

IUPAC Name

2-phenylethanamine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHCENSIMPJEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151059-43-7
Record name 2-Phenylethylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenethylamine hydriodide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8V3FVH6WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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